

# Aurora Kinase Inhibitor-10 (Compound 6c): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                            |           |
|----------------------|----------------------------|-----------|
| Compound Name:       | Aurora kinase inhibitor-10 |           |
| Cat. No.:            | B12410938                  | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

Aurora kinase inhibitor-10, also referred to as Compound 6c, is a potent and orally active inhibitor of Aurora B kinase.[1] Developed from a series of phenyldiazepine and pyridodiazepine analogs, this small molecule demonstrates significant potential in the field of oncology research.[1] This technical guide provides a comprehensive overview of Compound 6c, including its mechanism of action, biochemical and cellular activity, and detailed experimental protocols. The information presented herein is intended to support further investigation and application of this compound in preclinical and drug discovery settings.

## Introduction to Aurora Kinases and Compound 6c

The Aurora kinases are a family of serine/threonine kinases that play pivotal roles in the regulation of mitosis.[2] This family comprises three highly homologous members in mammals: Aurora A, Aurora B, and Aurora C. Aurora A is involved in centrosome maturation and separation, as well as bipolar spindle assembly. Aurora B is a chromosomal passenger protein that is essential for chromosome condensation, kinetochore-microtubule attachments, spindle assembly checkpoint, and cytokinesis. Aurora C's function is primarily associated with meiosis. Due to their critical roles in cell division and their frequent overexpression in various cancers, Aurora kinases have emerged as attractive targets for anticancer drug development.



**Aurora kinase inhibitor-10** (Compound 6c) was identified through a structure-activity relationship (SAR) optimization of a diazepane aniline pyrimidine hit.[1] It is characterized as a potent inhibitor of Aurora B kinase with an 8-fluorobenzodiazepine scaffold.[1]

**Chemical and Physical Properties** 

| Property          | Value                                                                                                                               | Reference |
|-------------------|-------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Chemical Name     | N-(4-((8-fluoro-4-phenyl-<br>6,7,8,9-tetrahydro-5H-<br>benzo[b]azepin-2-yl)amino)-5-<br>fluoropyrimidin-2-<br>yl)benzenesulfonamide | [1]       |
| Molecular Formula | C31H26F2N6O2S                                                                                                                       | [1]       |
| Molecular Weight  | 584.65 g/mol                                                                                                                        | [1]       |
| Appearance        | Not specified                                                                                                                       |           |
| Solubility        | Not specified                                                                                                                       | _         |
| CAS Number        | 2417228-90-9                                                                                                                        | _         |

## **Mechanism of Action**

Compound 6c functions as an ATP-competitive inhibitor of Aurora B kinase. By binding to the ATP-binding pocket of the enzyme, it blocks the phosphorylation of downstream substrates that are critical for mitotic progression. Inhibition of Aurora B leads to defects in chromosome alignment and segregation, failure of cytokinesis, and ultimately, induction of apoptosis in proliferating cancer cells.

# Biological Activity Biochemical Activity

Compound 6c is a highly potent inhibitor of Aurora B kinase.

| Target          | IC50 (nM) | Reference |
|-----------------|-----------|-----------|
| Aurora B Kinase | 8         | [1]       |



The selectivity of Compound 6c against Aurora A and Aurora C kinases has not been reported in the reviewed literature.

## **Cellular Activity**

The anti-proliferative activity of Compound 6c has been evaluated against a panel of human cancer cell lines.

| Cell Line  | Cancer Type              | IC50 (μM)   | Reference |
|------------|--------------------------|-------------|-----------|
| MCF-7      | Breast<br>Adenocarcinoma | 0.57 ± 0.23 | [1]       |
| MDA-MB-231 | Breast<br>Adenocarcinoma | 0.42 ± 0.20 | [1]       |
| SkoV3      | Ovarian Cancer           | 0.69 ± 0.30 | [1]       |
| A375       | Melanoma                 | 3.97 ± 0.67 |           |
| A549       | Lung Carcinoma           | 1.53 ± 0.52 | _         |

## In Vivo Pharmacokinetics

In a pharmacokinetic study in mice, Compound 6c demonstrated good oral bioavailability.[1]

| Parameter            | Value        | Reference |
|----------------------|--------------|-----------|
| Bioavailability (F%) | 73           | [1]       |
| AUC                  | 1360 ng.h/mL | [1]       |

# Experimental Protocols Aurora B Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol is a general guideline for determining the in vitro potency of an inhibitor against Aurora B kinase using a luminescence-based ADP detection assay.



#### Materials:

- Recombinant human Aurora B kinase
- Kinase substrate (e.g., Kemptide)
- ATP
- Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 μM DTT)[3]
- Compound 6c (or other test inhibitors)
- ADP-Glo™ Kinase Assay Kit (Promega)
- 384-well white plates
- · Plate reader capable of measuring luminescence

#### Procedure:

- Prepare serial dilutions of Compound 6c in DMSO and then dilute in kinase reaction buffer.
- In a 384-well plate, add 1 μL of the diluted compound or vehicle (DMSO control).
- Add 2 μL of a solution containing Aurora B kinase in kinase reaction buffer.
- Add 2 μL of a solution containing the kinase substrate and ATP in kinase reaction buffer to initiate the reaction. The final ATP concentration should be at or near the Km for Aurora B.
- Incubate the plate at room temperature for 60 minutes.[3]
- Add 5 µL of ADP-Glo<sup>™</sup> Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
- Incubate at room temperature for 40 minutes.[3]
- Add 10 μL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.



- Incubate at room temperature for 30-60 minutes.[3]
- Measure the luminescence using a plate reader.
- Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

## **Cell Proliferation Assay (MTT Assay)**

This protocol outlines a general procedure for assessing the anti-proliferative effects of Compound 6c on adherent cancer cell lines.

#### Materials:

- Cancer cell lines (e.g., MCF-7, MDA-MB-231)
- Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
- · Compound 6c
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
- · 96-well clear flat-bottom plates
- Multi-well spectrophotometer

#### Procedure:

- Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100  $\mu L$  of culture medium.
- Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
- Prepare serial dilutions of Compound 6c in culture medium.



- Remove the medium from the wells and add 100  $\mu L$  of the diluted compound or vehicle control.
- Incubate the plate for 72 hours at 37°C and 5% CO2.
- Add 10 μL of MTT solution to each well and incubate for 4 hours at 37°C.[4]
- · Carefully remove the medium containing MTT.
- Add 100  $\mu$ L of solubilization solution to each well to dissolve the formazan crystals.
- Gently shake the plate for 15 minutes to ensure complete dissolution.
- Measure the absorbance at a wavelength of 570 nm using a multi-well spectrophotometer.[5]
   [6]
- Calculate the percentage of cell viability for each treatment and determine the IC50 value.

## **Signaling Pathways and Experimental Workflows**



Click to download full resolution via product page

Caption: Aurora B Kinase Signaling Pathway and Inhibition by Compound 6c.





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. carnabio.com [carnabio.com]
- 2. Selective Aurora kinase inhibitors identified using a Taxol-induced checkpoint sensitivity screen - PMC [pmc.ncbi.nlm.nih.gov]
- 3. promega.com [promega.com]
- 4. researchhub.com [researchhub.com]
- 5. MTT assay overview | Abcam [abcam.com]
- 6. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- To cite this document: BenchChem. [Aurora Kinase Inhibitor-10 (Compound 6c): A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12410938#what-is-aurora-kinase-inhibitor-10-compound-6c]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com